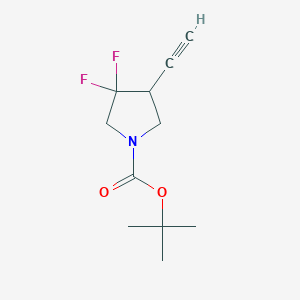
tert-Butyl 4-ethynyl-3,3-difluoropyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-ethynyl-3,3-difluoropyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C10H14F2NO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features both ethynyl and difluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-ethynyl-3,3-difluoropyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the ethynyl and difluoromethyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-ethynyl-3,3-difluoropyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The difluoromethyl group can be reduced under specific conditions to yield different fluorinated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethynyl or difluoromethyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines, thiols, or halides in the presence of suitable solvents and catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various fluorinated hydrocarbons.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 4-ethynyl-3,3-difluoropyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structural features make it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its fluorinated groups provide useful properties for imaging and tracking within biological systems.
Medicine: In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for developing new therapeutics.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics, coatings, and advanced materials.
Mechanism of Action
The mechanism of action of tert-Butyl 4-ethynyl-3,3-difluoropyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl and difluoromethyl groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological or chemical effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction, or changes in gene expression.
Comparison with Similar Compounds
- tert-Butyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate
- tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate
- tert-Butyl 4-(bromomethyl)-3,3-difluoropiperidine-1-carboxylate
Comparison: Compared to these similar compounds, tert-Butyl 4-ethynyl-3,3-difluoropyrrolidine-1-carboxylate is unique due to the presence of the ethynyl group. This structural feature imparts distinct reactivity and properties, making it valuable for specific applications where other compounds may not be suitable. The ethynyl group also enhances the compound’s ability to participate in various chemical reactions, providing greater versatility in synthetic and research applications.
Properties
Molecular Formula |
C11H15F2NO2 |
|---|---|
Molecular Weight |
231.24 g/mol |
IUPAC Name |
tert-butyl 4-ethynyl-3,3-difluoropyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H15F2NO2/c1-5-8-6-14(7-11(8,12)13)9(15)16-10(2,3)4/h1,8H,6-7H2,2-4H3 |
InChI Key |
PBGTWXQLLWNVIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)(F)F)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















